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Introduction
(R)-Capivasertib (also known as AZD5363) is a potent, selective, ATP-competitive pan-

inhibitor of all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3)[1][2]

[3]. The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates numerous

cellular processes, including cell growth, proliferation, survival, and metabolism. Its

dysregulation is a frequent event in many human cancers, making it a key therapeutic target[3].

Poly (ADP-ribose) polymerase (PARP) inhibitors are a class of drugs that exploit deficiencies in

DNA damage repair (DDR) pathways, particularly homologous recombination (HR), leading to

synthetic lethality in cancer cells with mutations in genes like BRCA1 and BRCA2[4].

Preclinical and clinical evidence has revealed a synergistic relationship between AKT pathway

inhibition and PARP inhibition. Inhibition of the PI3K/AKT pathway can suppress the

transcription of BRCA genes, inducing a state of "BRCAness" or HR deficiency in otherwise

HR-proficient tumors. This acquired vulnerability renders the cancer cells highly sensitive to

PARP inhibitors. This document provides an overview of the mechanism, clinical data, and key

experimental protocols for studying the combination of (R)-Capivasertib and PARP inhibitors.
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The combination of Capivasertib and a PARP inhibitor (such as Olaparib) leverages a dual

attack on cancer cell survival mechanisms.

Capivasertib Action: Capivasertib inhibits AKT, a central node in the PI3K signaling pathway.

This inhibition has been shown to downregulate the expression of key homologous

recombination proteins, including BRCA1.

PARP Inhibitor Action: PARP enzymes are crucial for repairing single-strand DNA breaks

(SSBs). When inhibited, these SSBs accumulate and are converted into more lethal double-

strand breaks (DSBs) during DNA replication.

Synergy: In HR-proficient cells, DSBs are typically repaired. However, by downregulating

BRCA1, Capivasertib functionally impairs the HR pathway. The cancer cell is then unable to

repair the DSBs generated by PARP inhibition, leading to genomic instability and apoptotic

cell death. This synergistic effect has been observed in both BRCA-mutant and BRCA-

proficient preclinical models.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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